(8S,8Ar)-3,8-dimethyl-4-propan-2-ylidene-1,2,6,7,8,8a-hexahydroazulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,8Ar)-3,8-dimethyl-4-propan-2-ylidene-1,2,6,7,8,8a-hexahydroazulen-5-one is a natural product found in Zieria murphyi, Zieria arborescens, and other organisms with data available.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Research has explored the use of prop-2-ynyl alpha-ketoesters, which are structurally related to the specified compound, in synthesizing various heterocyclic derivatives including tetrahydrofuran and oxazoline derivatives. These derivatives have been formed through catalytic reactions under oxidative carbonylation conditions (Bacchi et al., 2005).
Borabenzene Derivative Synthesis
Another study involved the formation of an adduct between 3,5-dimethylborabenzene and a stable carbene, resembling the structural complexity of the specified compound. This research provides insights into the interactions and structural dynamics of complex organic molecules (Zheng and Herberich, 2000).
Antiviral Research
Derivatives of rupestonic acid, structurally similar to the specified compound, were synthesized and tested for their antiviral activities against various influenza viruses. This study highlights the potential of such compounds in developing antiviral agents (He et al., 2014).
Photoelectric Conversion in Solar Cells
Research on cyanine dyes, which share some structural features with the compound , investigated their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This study underscores the role of organic compounds in renewable energy technologies (Wu et al., 2009).
Antitumor and Antioxidant Activities
The synthesis of 4-oxa-thiazolidine-5-ylidene-acetates, structurally akin to the compound , was explored for potential antitumor and antioxidant activities. This illustrates the medicinal and therapeutic applications of such complex molecules (Aly et al., 2010).
Photochemical Studies
Photochemical reactions involving compounds similar to the specified one have been studied, providing insights into the behavior of complex organic molecules under light exposure. Such studies are fundamental in understanding photochemical processes in various applications (Hardikar et al., 2015).
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(8S,8aR)-3,8-dimethyl-4-propan-2-ylidene-1,2,6,7,8,8a-hexahydroazulen-5-one |
InChI |
InChI=1S/C15H22O/c1-9(2)14-13(16)8-6-10(3)12-7-5-11(4)15(12)14/h10,12H,5-8H2,1-4H3/t10-,12+/m0/s1 |
InChI Key |
OONKKRRSPIDEBA-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)C(=C(C)C)C2=C(CC[C@H]12)C |
SMILES |
CC1CCC(=O)C(=C(C)C)C2=C(CCC12)C |
Canonical SMILES |
CC1CCC(=O)C(=C(C)C)C2=C(CCC12)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.